molecular formula C10H18N2O3 B2544439 tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate CAS No. 308817-68-7

tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate

Cat. No. B2544439
CAS RN: 308817-68-7
M. Wt: 214.265
InChI Key: LYBRTARFAQKQLM-UHFFFAOYSA-N
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Description

Tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a carbamate derivative of pyrrolidine, which is a five-membered heterocyclic compound. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

1. Structural Studies and Synthesis

  • The compound has been studied for its crystal structure, showcasing its significance in understanding molecular configurations and interactions. For instance, Weber et al. (1995) examined a similar pyrrolidin-2-one compound, highlighting its molecular conformation and intramolecular hydrogen bonding, which are crucial for its chemical behavior and reactivity (Weber et al., 1995).

2. Role in Organic Synthesis and Reactions

  • tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate has applications in organic synthesis. For example, Padwa et al. (2003) described its use in the Diels-Alder reaction, a crucial method in organic chemistry for synthesizing complex molecules (Padwa et al., 2003).
  • Wang et al. (2022) reported the photoredox-catalyzed amination of specific compounds using a variant of tert-butyl carbamate, demonstrating its potential in creating diverse chemical structures (Wang et al., 2022).

3. Hydrogen Bonding and Molecular Architecture

  • Studies like that of Das et al. (2016) have focused on different carbamate derivatives, including tert-butyl carbamate variants, to understand hydrogen bonding patterns and their impact on molecular architecture (Das et al., 2016).

4. Catalytic Reactions and Synthesis of Complex Molecules

  • Researchers like Scott (2006) have used tert-butyl carbamate in catalytic reactions to synthesize complex organic structures, which are important for developing new materials and pharmaceuticals (Scott, 2006).
  • Min (2010) demonstrated the synthesis of tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester, showcasing the compound's utility in drug intermediate synthesis (Min, 2010).

5. Formation of Supramolecular Structures

  • The compound plays a role in forming diverse supramolecular assemblies. Research like that by Samipillai et al. (2016) on oxopyrrolidine analogues, including tert-butyl variants, sheds light on how these compounds contribute to unique molecular arrangements (Samipillai et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with the compound are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

Future Directions

While specific future directions for “tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate” were not found in the search results, the compound’s potential use in life science research suggests it could have applications in the development of new biochemical reagents or therapeutic agents.

properties

IUPAC Name

tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-6-11-7(10)13/h5-6H2,1-4H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBRTARFAQKQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

308817-68-7
Record name tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate
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